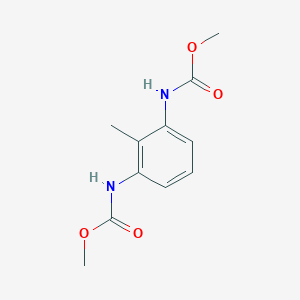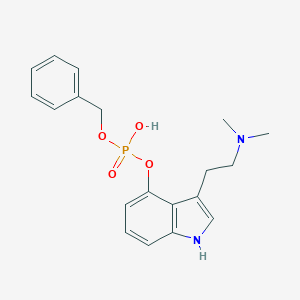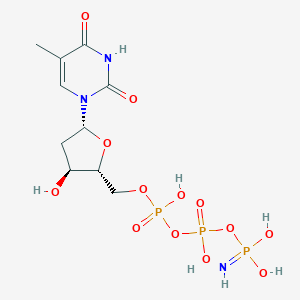
4-(Pyridin-3-yl)pyrimidin-2-amine
概要
説明
4-(Pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
作用機序
Target of Action
The primary target of 4-(Pyridin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound acts as an inhibitor of PLK4 . It interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and a reduction in tumor growth .
Pharmacokinetics
In terms of ADME properties, this compound has been shown to have good plasma stability and liver microsomal stability . This suggests that the compound has good bioavailability and a low risk of drug-drug interactions .
Result of Action
The result of the action of this compound is the inhibition of PLK4, leading to disruption of centriole duplication . This can cause cell cycle arrest and apoptosis in cancer cells . In vitro enzyme activity results showed that the compound displayed high PLK4 inhibitory activity . At the cellular level, it presented excellent antiproliferative activity against breast cancer cells .
生化学分析
Biochemical Properties
4-(Pyridin-3-yl)pyrimidin-2-amine interacts with CDK2, a key enzyme involved in cell cycle progression . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on CDK2. By inhibiting CDK2, this compound can induce cell cycle arrest, leading to the inhibition of cell proliferation . This has been observed in various cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This results in the disruption of cell cycle progression, which can lead to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be time-dependent. With prolonged exposure, this compound can induce significant changes in cellular function, including cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Pyridin-3-yl)pyrimidin-2-amine involves the reaction of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with guanidine nitrate in the presence of sodium hydroxide. The reaction is typically carried out in n-butanol at reflux temperature for 16 hours. The product is then isolated by cooling the reaction mixture, filtering the solid, and washing it with water .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method employs dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
化学反応の分析
Types of Reactions
4-(Pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-(Pyridin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and function to imatinib.
Uniqueness
4-(Pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry.
特性
IUPAC Name |
4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHQKYWYKPLKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498802 | |
| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-66-2 | |
| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic strategies can be employed to prepare 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives?
A1: Two main strategies emerge from the research papers:
- Buchwald-Hartwig Amination: This approach utilizes palladium catalysis to couple 4-(Pyridin-3-yl)-2-chloropyrimidine with various anilines, yielding diverse N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This method, optimized in the research by [] using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in toluene, allows for a wide range of structural modifications, expanding the potential for discovering new compounds with enhanced properties.
- Copper-Catalyzed N-Arylation: This alternative route, explored by [] in the synthesis of Imatinib, utilizes more cost-effective copper salts instead of palladium catalysts to facilitate the formation of the crucial C-N bond. Specifically, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, a key intermediate in Imatinib synthesis, was produced with an impressive 82% yield using this method.
Q2: Are there any advantages to using copper catalysts over palladium catalysts in the synthesis of this compound derivatives?
A2: The research by [] highlights a significant advantage of using copper salts: cost-effectiveness. Palladium catalysts, while highly efficient in many C-N coupling reactions, are considerably more expensive. This cost difference can be a crucial factor, especially when scaling up synthesis for industrial production. While the specific copper-catalyzed reaction discussed focused on the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, it suggests a promising avenue for exploring the broader applicability of copper catalysts in preparing a wider range of this compound derivatives.
Q3: How are impurities in the synthesis of Imatinib, which utilizes this compound as a building block, identified and quantified?
A3: The research highlights the importance of monitoring genotoxic impurities in active pharmaceutical ingredients. While the specific details of the impurities detected in Imatinib drug substance are not provided in the abstract [], the study indicates the successful application of LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for this purpose. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of impurities that might pose a risk to patient safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


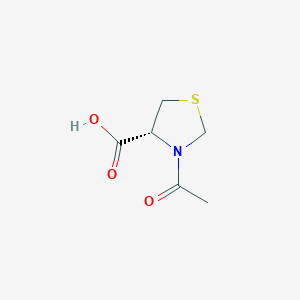
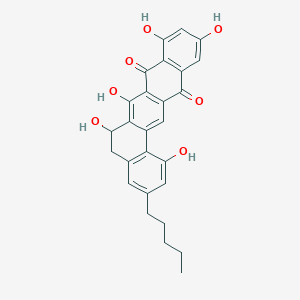
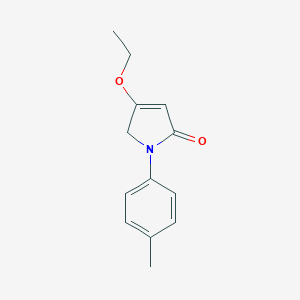

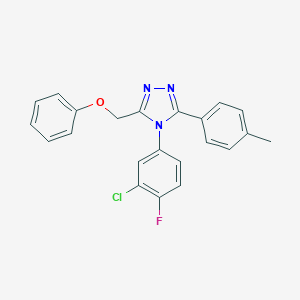
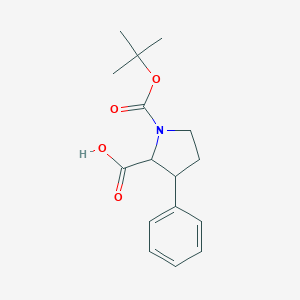
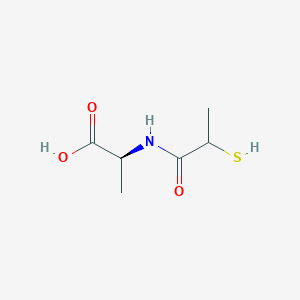
![N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B132370.png)
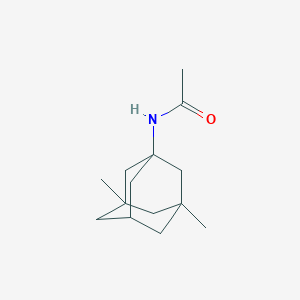
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)

